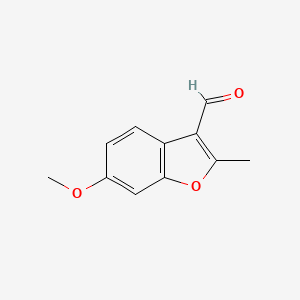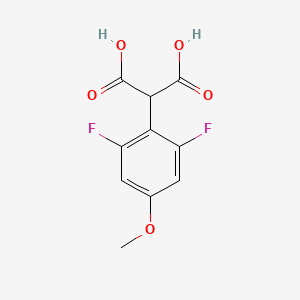
2-(2,6-Difluoro-4-methoxy-phenyl)-malonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,6-Difluoro-4-methoxy-phenyl)-malonic acid is an organic compound with the molecular formula C10H8F2O5. This compound is characterized by the presence of two fluorine atoms and a methoxy group attached to a phenyl ring, which is further connected to a malonic acid moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Difluoro-4-methoxy-phenyl)-malonic acid typically involves the following steps:
Starting Material: The synthesis begins with 2,6-difluoro-4-methoxyphenylboronic acid.
Reaction with Malonic Acid: The boronic acid is reacted with malonic acid under specific conditions to form the desired compound. This reaction often requires a catalyst and specific temperature and pressure conditions to proceed efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would be optimized for yield and purity, often involving:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to ensure complete reaction.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,6-Difluoro-4-methoxy-phenyl)-malonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atoms and methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reactions: These reactions may require catalysts such as palladium or nickel and specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
2-(2,6-Difluoro-4-methoxy-phenyl)-malonic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(2,6-Difluoro-4-methoxy-phenyl)-malonic acid involves its interaction with specific molecular targets. The fluorine atoms and methoxy group play a crucial role in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6-Difluoro-4-methoxyphenylboronic acid
- 2,6-Difluoro-4-methoxybenzeneboronic acid
- 2,3-Difluorophenol
- 3,5-Difluorophenol
Uniqueness
2-(2,6-Difluoro-4-methoxy-phenyl)-malonic acid is unique due to the presence of both fluorine atoms and a methoxy group on the phenyl ring, combined with the malonic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C10H8F2O5 |
|---|---|
Poids moléculaire |
246.16 g/mol |
Nom IUPAC |
2-(2,6-difluoro-4-methoxyphenyl)propanedioic acid |
InChI |
InChI=1S/C10H8F2O5/c1-17-4-2-5(11)7(6(12)3-4)8(9(13)14)10(15)16/h2-3,8H,1H3,(H,13,14)(H,15,16) |
Clé InChI |
XLPDEOVSKWAADT-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C(=C1)F)C(C(=O)O)C(=O)O)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

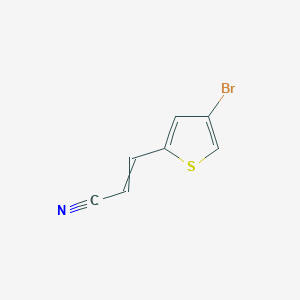
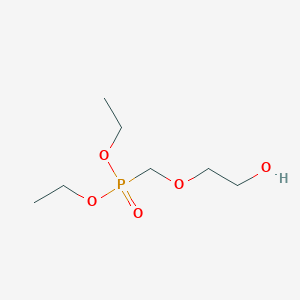
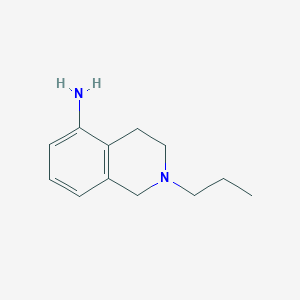
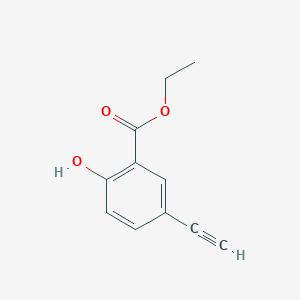
![5-Bromo-2-p-tolylbenzo[d]oxazole](/img/structure/B8484616.png)
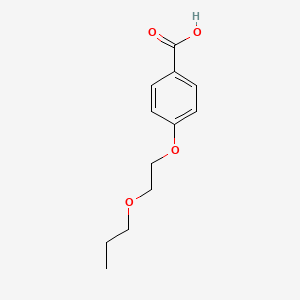
![5-[[[4-(dimethylamino)phenyl]methylamino]methyl]-6-methoxynaphthalene-2-carboxylic acid](/img/structure/B8484619.png)
![tert-butyl 4-[4-(2-fluoro-4-methylsulfonylphenoxy)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate](/img/structure/B8484636.png)
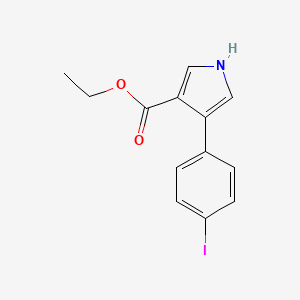
![N-[2-methyl-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B8484646.png)
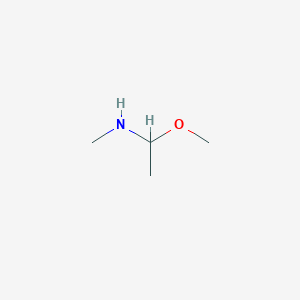
![[(5-Bromo-2-nitro-phenyl)-isopropyl-amino]acetic acid](/img/structure/B8484661.png)
![2-Hydroxymethyl-3-methylpyrrolo [2,3-b]pyridine](/img/structure/B8484673.png)
